hMAO-B/MB-COMT-IN-2
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Overview
Description
hMAO-B/MB-COMT-IN-2 is a dual inhibitor of monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT). This compound has shown potential in protecting cells against oxidative damage and is being researched for its applications in neurodegenerative diseases such as Parkinson’s Disease .
Preparation Methods
The synthetic routes and reaction conditions for hMAO-B/MB-COMT-IN-2 involve multiple steps. The compound is synthesized through a series of chemical reactions that include the formation of intermediate compounds, followed by purification and characterization. The industrial production methods are designed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
hMAO-B/MB-COMT-IN-2 undergoes various types of chemical reactions, including oxidation and reduction. Common reagents and conditions used in these reactions include oxidizing agents and reducing agents under controlled temperature and pressure. The major products formed from these reactions are typically analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
hMAO-B/MB-COMT-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of MAO-B and COMT enzymes. In biology, it is used to investigate the protective effects against oxidative stress in cells. In medicine, it is being researched for its potential therapeutic effects in treating neurodegenerative diseases like Parkinson’s Disease. Additionally, it has applications in the industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of hMAO-B/MB-COMT-IN-2 involves the inhibition of MAO-B and COMT enzymes. By inhibiting these enzymes, the compound prevents the breakdown of neurotransmitters such as dopamine, thereby increasing their levels in the brain. This helps in alleviating symptoms of neurodegenerative diseases. The molecular targets and pathways involved include the binding of the compound to the active sites of MAO-B and COMT enzymes, leading to their inhibition .
Comparison with Similar Compounds
hMAO-B/MB-COMT-IN-2 is unique in its dual inhibition of both MAO-B and COMT enzymes. Similar compounds include other MAO-B inhibitors such as selegiline and rasagiline, and COMT inhibitors like entacapone and tolcapone. this compound stands out due to its combined inhibitory effects on both enzymes, making it a promising candidate for the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C17H18N2O3 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
(2Z,4E)-5-(3,4-dihydroxyphenyl)-2-(piperidine-1-carbonyl)penta-2,4-dienenitrile |
InChI |
InChI=1S/C17H18N2O3/c18-12-14(17(22)19-9-2-1-3-10-19)6-4-5-13-7-8-15(20)16(21)11-13/h4-8,11,20-21H,1-3,9-10H2/b5-4+,14-6- |
InChI Key |
AURKHVWGDUMMNB-VJDVQFHISA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C\C=C\C2=CC(=C(C=C2)O)O)/C#N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC=CC2=CC(=C(C=C2)O)O)C#N |
Origin of Product |
United States |
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